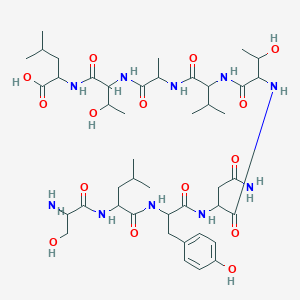
116826-37-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calmodulin-Dependent Protein Kinase II (281-309) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection, coupling, and washing steps to ensure the purity of the peptide .
Industrial Production Methods
The industrial production of this peptide involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of high-purity peptides. The final product is cleaved from the resin, purified using high-performance liquid chromatography, and lyophilized to obtain the desired peptide in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions
Calmodulin-Dependent Protein Kinase II (281-309) undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents for disulfide bonds.
Substitution: Site-directed mutagenesis or solid-phase peptide synthesis with modified amino acids is employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized methionine and cysteine residues.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Calmodulin-Dependent Protein Kinase II (281-309) has several scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and synaptic plasticity.
Medicine: Explored as a potential therapeutic target for neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic assays.
Wirkmechanismus
The mechanism of action of Calmodulin-Dependent Protein Kinase II (281-309) involves its interaction with calcium/calmodulin. Upon binding to calcium/calmodulin, the kinase undergoes a conformational change that activates its enzymatic activity. This activation leads to the phosphorylation of target proteins, which modulates various cellular processes, including synaptic plasticity and memory formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calmodulin-Dependent Protein Kinase II (290-309): Another peptide fragment of the same kinase with similar biological activity.
Calmodulin-Dependent Protein Kinase II (1-20): A different fragment of the kinase with distinct functional properties.
Calmodulin-Dependent Protein Kinase II (310-330): A peptide fragment involved in different regulatory mechanisms.
Uniqueness
Calmodulin-Dependent Protein Kinase II (281-309) is unique due to its specific sequence and functional role in calcium/calmodulin-dependent protein kinase II activation. This peptide fragment is critical for understanding the kinase’s regulatory mechanisms and its involvement in synaptic plasticity and memory formation .
Eigenschaften
CAS-Nummer |
116826-37-0 |
|---|---|
Molekularformel |
C₁₄₆H₂₅₄N₄₆O₃₉S₃ |
Molekulargewicht |
3374.06 |
Sequenz |
One Letter Code: MHRQETVDCLKKFNARRKLKGAILTTMLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






